(4-Amino-3-chlorophenyl)methanol
Overview
Description
(4-Amino-3-chlorophenyl)methanol, also known as 4-amino-m-cresol, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Scientific Research Applications
Synthesis of Antimicrobial Agents
(4-Amino-3-chlorophenyl)methanol has been utilized in the synthesis of antimicrobial agents. For instance, its derivatives, such as formazans and thiazole compounds, have shown moderate to significant antimicrobial activities against various bacterial and fungal strains. These compounds have been synthesized through various chemical reactions and tested for their effectiveness in vitro against pathogens like Escherichia coli, Salmonella typhi, Staphylococcus aureus, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014; Kubba & Rahim, 2018; Hafez, El-Gazzar, & Al-Hussain, 2016).
Biocatalytic Synthesis
Biocatalytic methods have been explored for synthesizing (4-Amino-3-chlorophenyl)methanol derivatives. These methods, involving whole-cell catalysis with microorganisms like Escherichia coli and Kluyveromyces sp., offer greener and more efficient synthetic pathways. Such approaches have been used to produce chiral intermediates of drugs like Betahistine, demonstrating the potential of biocatalysis in pharmaceutical synthesis (Chen, Guo, Bi, Qu, Sun, Wang, & Luo, 2021; Ni, Zhou, & Sun, 2012).
Palladium-Catalyzed Synthesis
Palladium-catalyzed methods have been applied to synthesize multi-substituted arenes, including (4-Amino-3-chlorophenyl)methanol derivatives. These methods offer advantages such as higher yields, better selectivity, and practicality over traditional synthesis approaches, highlighting their significance in the production of complex organic molecules (Sun, Sun, & Rao, 2014).
properties
IUPAC Name |
(4-amino-3-chlorophenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPUTLUQRQJJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551114 | |
Record name | (4-Amino-3-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Amino-3-chlorophenyl)methanol | |
CAS RN |
113372-69-3 | |
Record name | (4-Amino-3-chlorophenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10551114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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